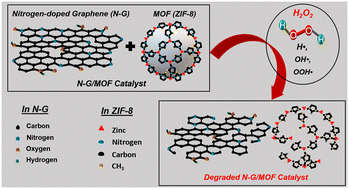Investigation on electrocatalytic performance and material degradation of an N-doped graphene-MOF nanocatalyst in emulated electrochemical environments†
Industrial Chemistry & Materials Pub Date: 2023-08-01 DOI: 10.1039/D3IM00044C
Abstract
To develop graphene-based nanomaterials as reliable catalysts for electrochemical energy conversion and storage systems (e.g. PEM fuel cells, metal–air batteries, etc.), it is imperative to critically understand their performance changes and correlated material degradation processes under different operational conditions. In these systems, hydrogen peroxide (H2O2) is often an inevitable byproduct of the catalytic oxygen reduction reaction, which can be detrimental to the catalysts, electrodes, and electrolyte materials. Here, we studied how the electrocatalytic performance changes for a heterogeneous nanocatalyst named nitrogen-doped graphene integrated with a metal–organic framework (N-G/MOF) by the effect of H2O2, and correlated the degradation process of the catalyst in terms of the changes in elemental compositions, chemical bonds, crystal structures, and morphology. The catalyst samples were treated with five different concentrations of H2O2 to emulate the operational conditions and examined to quantify the changes in electrocatalytic performances in an alkaline medium, elemental composition and chemical bonds, crystal structure, and morphology. The electrocatalytic performance considerably declined as the H2O2 concentration reached above 0.1 M. The XPS analyses suggest the formation of different oxygen functional groups on the material surface, the breakdown of the material's C–C bonds, and a sharp decline in pyridinic-N functional groups due to gradually harsher H2O2 treatments. In higher concentrations, the H2O2-derived radicals altered the crystalline and morphological features of the catalyst.
Keywords: Nitrogen-doped graphene-based electrocatalyst; Metal–organic framework; Hydrogen peroxide effect on catalyst; Electrocatalytic performance; Material degradation.


Recommended Literature
- [1] From plasmon-induced luminescence enhancement in gold nanorods to plasmon-induced luminescence turn-off: a way to control reshaping†
- [2] Layered coating of ultraflexible graphene-based electrodes for high-performance in-plane quasi-solid-state micro-supercapacitors†
- [3] Luminescence of nanocrystalline ZnS:Pb2+
- [4] Biological activity and coordination modes of copper(ii) complexes of Schiff base-derived coumarin ligands†
- [5] Watson–Crick base pairing, electronic and photophysical properties of triazole modified adenine analogues: a computational study†
- [6] Two novel complexes based on hexagonal-planar {Co6} and rhombic {Zn4} clusters with different eight-connected topologies†
- [7] Controlling the dispersion of ceria using nanoconfinement: application to CeO2/SBA-15 catalysts for NH3-SCR†
- [8] Endo- versus exo-cavity interplay of p-benzylcalix[4]arene with spheroidal molecules
- [9] Recent advances in the transition metal-free oxidative dehydrogenative aromatization of cyclohexanones
- [10] H2 formation from the E2–E4 states of nitrogenase†
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 121578-13-0









